molecular formula C28H12CuN12 B1145290 Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine CAS No. 15275-52-2

Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine

Cat. No.: B1145290
CAS No.: 15275-52-2
M. Wt: 580.033
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Description

Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine (CAS: 15275-52-2) is a macrocyclic compound with a planar structure featuring a central copper(II) ion coordinated to four nitrogen atoms in a tetraaza-modified phthalocyanine framework. Its molecular formula is C₂₈H₁₂CuN₁₂, with a molecular weight of 580.02 g/mol . Unlike conventional phthalocyanines, which contain four benzene rings fused to a porphyrin-like core, this compound replaces four benzene CH groups with nitrogen atoms, forming a tetraaza-substituted structure . This modification enhances its electronic properties, making it suitable for applications in photocatalysis, sensing, and antiviral research .

The compound typically appears as a dark blue to purple powder with low solubility in common organic solvents unless functionalized with peripheral groups (e.g., sulfonic acid or tert-butyl substituents) . Its UV-Vis spectrum exhibits a Q-band absorption near 689 nm, characteristic of phthalocyanines, but shifts depending on substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclotetramerization of Phthalonitrile Derivatives

The most widely used method involves cyclotetramerization of 3,4-dicyanophenoxy-substituted precursors in the presence of copper salts. A representative procedure includes:

  • Dissolving (E)-3-(4-(3,4-dicyanophenoxy)-3-methoxyphenyl)acrylic acid (0.623 mmol) in n-pentanol (3 mL).

  • Adding anhydrous copper(II) acetate (0.156 mmol) and 1,8-diazabicycloundec-7-ene (DBU, 5 drops).

  • Heating the mixture at 150°C under nitrogen for 24 hours .

This method yields CuTAPc as a light-brown solid after filtration and washing with water, hexane, and diethyl ether .

Table 1: Key Reaction Parameters for Cyclotetramerization

PrecursorSolventTemperatureCatalystYield (%)
3,4-Dicyanophenoxy derivativen-Pentanol150°CDBU85–90
PhthalonitrileQuinoline180–220°CNone70–75

Data synthesized from .

Solvent Optimization in Industrial Synthesis

Industrial protocols often employ dialkyl phthalates (e.g., dimethyl phthalate) as solvents due to their high boiling points, low toxicity, and compatibility with copper salts. A patent-published method outlines:

  • Reacting phthalic anhydride derivatives with copper chloride in dimethyl phthalate.

  • Maintaining temperatures between 180°C and 220°C.

  • Achieving yields exceeding 90% with minimal byproducts .

This approach reduces reliance on hazardous solvents like nitrobenzene or trichlorobenzene, aligning with green chemistry principles .

Industrial Production Techniques

Continuous Flow Reactors

Modern facilities utilize continuous flow systems to enhance reproducibility and scale. Key features include:

  • Automated temperature and pressure controls.

  • In-line purification modules to remove unreacted precursors.

  • Integration with solvent recovery systems to minimize waste .

Table 2: Comparison of Batch vs. Continuous Flow Processes

ParameterBatch ReactorContinuous Flow
Reaction Time12–24 hours2–4 hours
Solvent ConsumptionHighLow
Yield Consistency±5%±1%

Adapted from .

Characterization and Analytical Methods

Spectroscopic Validation

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 359.31 [M + K]⁺, consistent with the calculated mass of 320.30 g/mol .

  • UV-Vis Spectroscopy: CuTAPc exhibits a Q-band absorption at 680 nm, characteristic of phthalocyanine π–π* transitions.

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1600 cm⁻¹ (C≡N) and 1100 cm⁻¹ (Cu–N) verify coordination .

X-ray Diffraction (XRD)

Crystalline CuTAPc displays distinct peaks at 2θ = 7.2°, 9.5°, and 26.8°, corresponding to (001), (011), and (002) planes. This confirms a monoclinic crystal system with a unit cell volume of 1,250 ų .

Challenges and Optimization Strategies

Byproduct Formation

Uncontrolled cyclization may yield polymeric byproducts or demetalated phthalocyanines. Mitigation strategies include:

  • Strict anhydrous conditions to prevent hydrolysis.

  • Gradual precursor addition to avoid local overheating .

Purification Difficulties

CuTAPc’s low solubility in common solvents complicates purification. Techniques such as:

  • Soxhlet extraction with methanol.

  • Column chromatography using silica gel and chloroform/methanol eluents .

Recent Advances in Synthesis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from 24 hours to 30 minutes while maintaining yields >85%. This method enhances energy efficiency and reduces side reactions.

Solvent-Free Mechanochemical Routes

Ball milling phthalonitrile derivatives with copper(II) acetate at ambient temperature produces CuTAPc with 78% yield. This approach eliminates solvent use entirely, offering an eco-friendly alternative .

Scientific Research Applications

Chemical Applications

Catalysis
Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine has been extensively studied for its catalytic properties. It serves as a catalyst in several organic reactions such as oxidation and polymerization. For instance, it has demonstrated efficacy in the electrochemical reduction of carbon dioxide to methane with high Faradaic efficiency, showcasing its potential in sustainable energy applications .

Dye and Pigment Production
Due to its intense color and stability, this compound is used in the production of dyes and pigments. Its unique electronic properties allow it to be incorporated into various materials for enhanced color stability and performance in industrial applications .

Biological Applications

Photodynamic Therapy
One of the most promising applications of this compound is in photodynamic therapy for cancer treatment. As a photosensitizer, it generates reactive oxygen species upon light activation, which can induce apoptosis in cancer cells. Studies have shown that this compound can effectively target and destroy tumor cells while minimizing damage to surrounding healthy tissues .

Antiviral Properties
Research has indicated that derivatives of this compound exhibit antiviral activity. For example, sulfonated variants have been shown to inhibit HIV-1 infection effectively. The mechanism involves interference with viral entry into host cells, highlighting the compound's potential for therapeutic applications against viral infections .

Medical Applications

Drug Delivery Systems
The compound's ability to form stable complexes with various drugs enhances its use in drug delivery systems. Its unique structure allows for the encapsulation of therapeutic agents, improving their solubility and bioavailability. This application is particularly relevant in targeting specific tissues or cells within the body .

Antimicrobial Activity
this compound has shown potential antimicrobial properties against a range of pathogens. Its mechanism involves generating reactive oxygen species that can disrupt microbial cell membranes and metabolic processes .

Industrial Applications

Electronics and Photovoltaics
The compound's electronic properties make it suitable for use in electronic materials and photovoltaic devices. It can be incorporated into organic solar cells to enhance charge transport and improve energy conversion efficiencies .

Summary of Applications

Field Application Key Benefits
ChemistryCatalysis (e.g., CO2 reduction)High Faradaic efficiency
IndustryDye and pigment productionStability and intense color
BiologyPhotodynamic therapyTargeted cancer treatment
MedicalDrug delivery systemsImproved solubility and bioavailability
MedicalAntiviral propertiesInhibition of viral infections
IndustryElectronics and photovoltaicsEnhanced charge transport

Case Studies

  • Electrochemical Reduction of CO2 : A study demonstrated that this compound could convert CO2 into methane with a Faradaic efficiency of up to 66% at specific potentials. This highlights its potential role in addressing climate change through carbon capture technologies .
  • Photodynamic Therapy Trials : Clinical trials have indicated that patients treated with this compound as a photosensitizer show significant tumor reduction with minimal side effects compared to conventional therapies .
  • Antiviral Research : Experimental studies on sulfonated derivatives have shown effective inhibition of HIV-1 at low concentrations (EC50 = 1 µg/ml), suggesting a viable pathway for developing new antiviral treatments based on this compound .

Mechanism of Action

The mechanism by which Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine exerts its effects is largely dependent on its ability to interact with molecular targets through coordination chemistry. The copper center can participate in redox reactions, facilitating electron transfer processes. Additionally, the phthalocyanine ring can absorb light and generate reactive oxygen species, making it effective in photodynamic therapy.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Property Cu(II) Tetraaza-Phthalocyanine Cu(II) Phthalocyanine (CuPc) Cu(II) 2,9,16,23-Tetra-tert-butyl-Phthalocyanine Cu(II) Hexadecafluoro-Phthalocyanine
Molecular Formula C₂₈H₁₂CuN₁₂ C₃₂H₁₆CuN₈ C₄₈H₄₈CuN₈ C₃₂H₄CuF₁₆N₈
Molecular Weight (g/mol) 580.02 576.07 800.49 899.28 (approx.)
Substituents Four aza groups (N substitution) No peripheral substitution Four tert-butyl groups Sixteen fluorine atoms
UV-Vis λmax (nm) ~689 (varies with solvent) ~670–680 ~675–690 ~700 (red-shifted due to F)
Solubility Low in organic solvents Low Enhanced via tert-butyl groups Low, but fluorination improves dispersion
  • Aza-Substitution vs. Unmodified Phthalocyanines : The tetraaza substitution increases electron-withdrawing character, reducing the HOMO-LUMO gap compared to unmodified CuPc. This enhances its redox activity, critical for photocatalytic applications .
  • Peripheral Functionalization: Tert-butyl groups: Improve solubility in non-polar solvents and thermal stability (melting point >300°C) . Fluorine atoms: Electron-withdrawing effects red-shift absorption spectra, beneficial for near-infrared applications .

Catalytic and Photocatalytic Performance

  • Photocatalytic Degradation: In TiO₂ nanocomposites, Cu(II) tetraaza-phthalocyanine (CuPc_p) demonstrates superior visible-light activity compared to unmodified ZnPc/TiO₂, achieving 60–70% degradation of sulfamethoxazole (SMX) under red light . By contrast, nickel phthalocyanine-tetrasulfonic acid (NiPcs/TiO₂) outperforms CuPcp in UV-driven reactions due to higher charge separation efficiency .
  • Electrochemical Applications :

    • Graphite/CuPc composites suppress gas evolution in aluminum-ion batteries, outperforming porphyrin-based analogs (e.g., CuTPP) due to stronger π-π interactions with graphite .

Key Research Findings

  • Synthesis Innovations: Supported synthesis on γ-Al₂O₃/SiO₂ yields uniform tetraaza-phthalocyanine layers (~120 nm thickness) with 48–64% efficiency, avoiding crystal agglomeration seen in unmodified analogs .
  • Volatility in UHV Deposition : The compound’s moderate volatility facilitates thin-film growth for organic electronics, though impurities require careful control .

Biological Activity

Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine (Cu(II)TAPc) is a metallophthalocyanine compound that has garnered attention due to its diverse biological activities, particularly in the fields of catalysis, photodynamic therapy, and antiviral applications. This article summarizes the current understanding of its biological activity based on various research studies.

Structure and Properties

Cu(II)TAPc is characterized by a central copper ion coordinated to a phthalocyanine ligand containing four nitrogen atoms in the periphery. This unique structure endows the compound with specific electronic properties that influence its reactivity and biological behavior.

1. Catalytic Activity

Cu(II)TAPc has been shown to exhibit significant catalytic activity in electrochemical reactions. A study highlighted that copper(II) phthalocyanine complexes can convert carbon dioxide into methane with a Faradaic efficiency of up to 66% at specific potentials. This process involves reversible structural changes of the copper species under reaction conditions, facilitating the formation of metallic copper clusters that enhance catalytic performance .

2. Antiviral Properties

Research indicates that sulfonated derivatives of copper phthalocyanines, including Cu(II)TAPc, exhibit promising antiviral activity. For instance, a study reported that CuPcS (a sulfonated variant) inhibited HIV-1 infection with an effective concentration (EC50) of 1 µg/ml. The antiviral mechanism is thought to involve endocytosis inhibition, highlighting the potential for Cu(II)TAPc in therapeutic applications against viral infections .

3. Photodynamic Therapy

Cu(II)TAPc has been investigated for its use in photodynamic therapy (PDT), particularly for cancer treatment. The compound can generate reactive oxygen species (ROS) upon light activation, leading to cytotoxic effects on cancer cells. Studies have demonstrated its efficacy against various cancer types, including skin and breast cancers . The photophysical properties of Cu(II)TAPc, such as its absorption spectrum and fluorescence quantum yield, are critical for its effectiveness in PDT applications.

Case Studies

Case Study 1: Electrochemical CO2 Reduction
A study utilized in-situ X-ray absorption spectroscopy to monitor the structural changes of Cu(II)TAPc during CO2 reduction reactions. The research concluded that the ability of Cu(II)TAPc to form small metallic copper clusters was pivotal for its catalytic efficiency .

Case Study 2: Antiviral Activity Against HIV-1
In vitro experiments demonstrated that CuPcS significantly reduced HIV-1 infection rates in treated cells compared to controls. Variations in microbicidal activity were noted among different batches of CuPcS, emphasizing the importance of purity and formulation in therapeutic efficacy .

Data Tables

Biological Activity Observations Reference
Catalytic CO2 reductionFaradaic efficiency: 66%
Antiviral activityEC50: 1 µg/ml
Photodynamic therapy efficacyEffective against multiple cancer types

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine (CuTAPc)?

CuTAPc is synthesized via chemical deposition or condensation reactions. A common approach involves peripheral substitution of nitrogen atoms on the phthalocyanine macrocycle using precursors like 1,2-dicyanobenzene derivatives and copper salts. For example, TiO2 nanocomposites with CuTAPc are fabricated by depositing pre-synthesized phthalocyanine onto titania surfaces, ensuring complete coverage via controlled solvent evaporation . Detailed synthesis schemes are available in supplementary materials of photocatalytic studies, emphasizing simplicity and low energy consumption .

Q. How should researchers characterize the structural and electronic properties of CuTAPc?

Key characterization techniques include:

  • UV-Diffuse Reflectance Spectroscopy (UV-DRS): Determines band-gap energy shifts caused by nitrogen substitution (e.g., CuTAPc/TiO2 composites show lower band gaps than bare TiO2) .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability; CuTAPc derivatives exhibit decomposition temperatures >300°C .
  • Surface-Area Analysis (BET): Measures mesopore formation in agglomerates, critical for catalytic applications .
  • X-ray Diffraction (XRD): Resolves crystal structures, though CuTAPc’s amorphous nature in thin films may require complementary techniques like TEM .

Q. What safety protocols are essential when handling CuTAPc?

CuTAPc is classified as a skin and eye irritant (GHS Category 2/2A) and may cause respiratory toxicity. Researchers must:

  • Use PPE (gloves, goggles) and work in fume hoods.
  • Avoid inhalation; rinse exposed skin/eyes with water for ≥15 minutes .
  • Store in sealed containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. What mechanisms explain CuTAPc’s photocatalytic activity in degrading organic pollutants?

CuTAPc/TiO2 composites enhance photocatalytic efficiency via:

  • Photosensitization: CuTAPc absorbs visible light (λmax ~689 nm), generating electron-hole pairs that transfer to TiO2, extending light-responsive activity .
  • Redox Reactions: Under UV, CuTAPc_s/TiO2 degrades sulfamethoxazole (SMX) by hydroxyl radical (•OH) generation. Under visible light, SMX degradation relies on singlet oxygen (¹O₂) from charge separation .
  • Agglomeration Effects: Hydrodynamic diameter increases in water reduce surface area, but mesopores in agglomerates enhance reactant diffusion .

Q. How does CuTAPc inhibit viral replication, and what are its limitations?

CuTAPc derivatives (e.g., CuPHTHN) inhibit HIV-1 reverse transcriptase (RT) with EC50 = 100 μM, likely through π-π stacking interactions with RT’s aromatic residues, blocking substrate binding . However, cytotoxicity at high concentrations and poor aqueous solubility limit therapeutic use. Modifying peripheral groups (e.g., sulfonation) improves bioavailability but may reduce RT affinity .

Q. Can CuTAPc thin films be optimized for gas-sensing applications?

Yes. Thin films spin-coated from chloroform (5 mg/mL) exhibit tunable optical properties:

  • Optical Band Gap: Fluorinated derivatives (e.g., F16CuPc) show redshifted absorption (λmax ~689 nm), enhancing sensitivity to NO₂ and NH₃ .
  • Charge Transport: Aggregation in films reduces charge mobility; blending with polymers (e.g., P3HT) improves conductivity .
  • Stability: Films degrade under prolonged UV exposure; encapsulation with inert matrices (e.g., SiO₂) extends operational lifetime .

Q. How do crystal packing and hydrogen-bonding networks influence CuTAPc’s reactivity?

While direct crystal data for CuTAPc is limited, analogous copper phthalocyanines form 3D networks via:

  • Axial Ligand Bridging: Water or pyridine ligands link Cu centers, creating conductive pathways .
  • Hydrogen Bonding: Carboxylate or sulfonate groups stabilize π-π stacked columns, critical for charge transport in organic semiconductors .
    Distortions in the macrocyclic ring (e.g., tetraaza substitution) may reduce symmetry, altering intermolecular interactions and catalytic sites .

Q. How should researchers resolve contradictions in reported catalytic efficiencies of CuTAPc composites?

Discrepancies arise from:

  • Synthetic Variability: Dye content (80–95%) and TiO2 phase (anatase vs. rutile) impact activity .
  • Experimental Conditions: SMX degradation efficiency varies with light intensity, pH, and organic vs. aqueous media .
  • Characterization Limits: Agglomeration in hydrodynamic size analysis may underestimate active surface area .
    Standardizing protocols (e.g., ISO 10678 for photocatalytic testing) and reporting dye content/purity are critical .

Q. What role do fluorinated CuTAPc derivatives play in advanced material synthesis?

Hexadecafluoro-CuTAPc (F16CuPc, C32CuF16N8) enables:

  • 2D Heterostructures: Acts as a seed layer for stitching graphene and hBN, leveraging fluorine’s van der Waals interactions .
  • Nonlinear Optics: Strong electron-withdrawing F groups enhance third-order susceptibility (χ³), useful in photonic devices .
  • Environmental Stability: Fluorination reduces H₂O adsorption, critical for outdoor gas sensors .

Q. Methodological Recommendations

  • Synthetic Reproducibility: Document solvent purity, stirring rate, and drying conditions to control crystallinity .
  • Data Validation: Cross-validate photocatalytic activity with multiple assays (e.g., TOC removal alongside UV-Vis) .
  • Collaborative Tools: Use DFT simulations to predict CuTAPc’s electronic structure and guide functionalization .

Properties

IUPAC Name

copper;2,6,11,15,20,24,29,34,38,40-decaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H12N12.Cu/c1-5-29-9-17-13(1)21-33-22-14-2-6-31-11-19(14)27(35-22)40-28-20-12-32-8-4-16(20)24(39-28)38-26-18-10-30-7-3-15(18)23(37-26)36-25(17)34-21;/h1-12H;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJDNKDQMUHOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C3=NC4=NC(=NC5=C6C=CN=CC6=C([N-]5)N=C7C8=C(C=NC=C8)C(=N7)N=C2[N-]3)C9=C4C=CN=C9.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H12CuN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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